

Application Note: A Validated RP-HPLC Method for the Quantification of Neoandrographolide

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Compound of Interest

Compound Name: Neoandrographolide

Cat. No.: B1678159

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **neoandrographolide**, a key bioactive diterpenoid lactone isolated from *Andrographis paniculata*.^{[1][2]} The method utilizes a C18 column with an isocratic mobile phase of acetonitrile and water, offering a simple, reproducible, and efficient analytical solution for quality control and research purposes. The protocol is suitable for determining **neoandrographolide** content in raw herbal materials and extracts. All validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented to demonstrate the method's reliability.

1. Introduction **Neoandrographolide** (CAS: 27215-14-1) is a major bioactive constituent of *Andrographis paniculata*, a plant widely used in traditional Asian medicine.^{[3][4]} It exhibits a range of therapeutic properties, including anti-inflammatory, antiviral, and detoxification effects.^{[2][3]} As interest in **neoandrographolide** for pharmaceutical development grows, the need for a reliable and accurate analytical method for its quantification is critical for ensuring the quality, consistency, and potency of herbal preparations and derived products.

This document provides a detailed protocol for an RP-HPLC method specifically developed and validated for the quantification of **neoandrographolide**. The method is designed to be straightforward, separating **neoandrographolide** from other related diterpenoids commonly found in *A. paniculata*, such as andrographolide.^{[5][6]}

2. Physicochemical Properties of **Neoandrographolide**

A summary of the key physicochemical properties of **neoandrographolide** is provided in the table below.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Property	Value	Reference
Chemical Name	4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one	[7]
CAS Number	27215-14-1	[3] [4]
Molecular Formula	C ₂₆ H ₄₀ O ₈	[3] [4] [7]
Molecular Weight	480.6 g/mol	[3] [4] [7]
Appearance	White crystalline powder	[3]
Melting Point	167-168°C	[3]
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml). [4] Also soluble in methanol. [1]	

3. Experimental Protocols

Instrumentation and Materials

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.[\[1\]](#)
- Column: Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[\[1\]](#)

- Software: Chromatographic data acquisition and processing software.
- Ancillary Equipment: Analytical balance, ultrasonic bath, vortex mixer, micropipettes, syringe filters (0.22 μm).

Chemicals and Reagents

- Standard: **Neoandrographolide** reference standard ($\geq 95\%$ purity).[4]
- Solvents: HPLC grade acetonitrile, methanol, and purified water (e.g., Milli-Q).[8]
- Plant Material: Dried and powdered *Andrographis paniculata* herb.

Chromatographic Conditions

The HPLC parameters for the quantification of **neoandrographolide** are summarized in the table below.

Parameter	Condition
Column	Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 μm)[1]
Mobile Phase	Acetonitrile : Water (30:70, v/v)[1]
Elution Mode	Isocratic
Flow Rate	1.0 mL/min[1]
Detection Wavelength	210 nm[1]
Injection Volume	10 μL [1]
Column Temperature	30°C (or ambient)
Total Run Time	35 minutes[1]

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **neoandrographolide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with

methanol. Sonicate for 10 minutes to ensure complete dissolution.[1]

- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).[1]
- Calibration Curve: Inject each working standard solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1.0 g of dried, powdered *Andrographis paniculata* material into a flask. Add 50 mL of methanol.[6]
- Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at 60°C to facilitate extraction.[6]
- Filtration: Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
- Dilution: Transfer a known aliquot of the filtrate into a volumetric flask and dilute with the mobile phase to a concentration expected to fall within the calibration curve range.
- Final Filtration: Filter the diluted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]

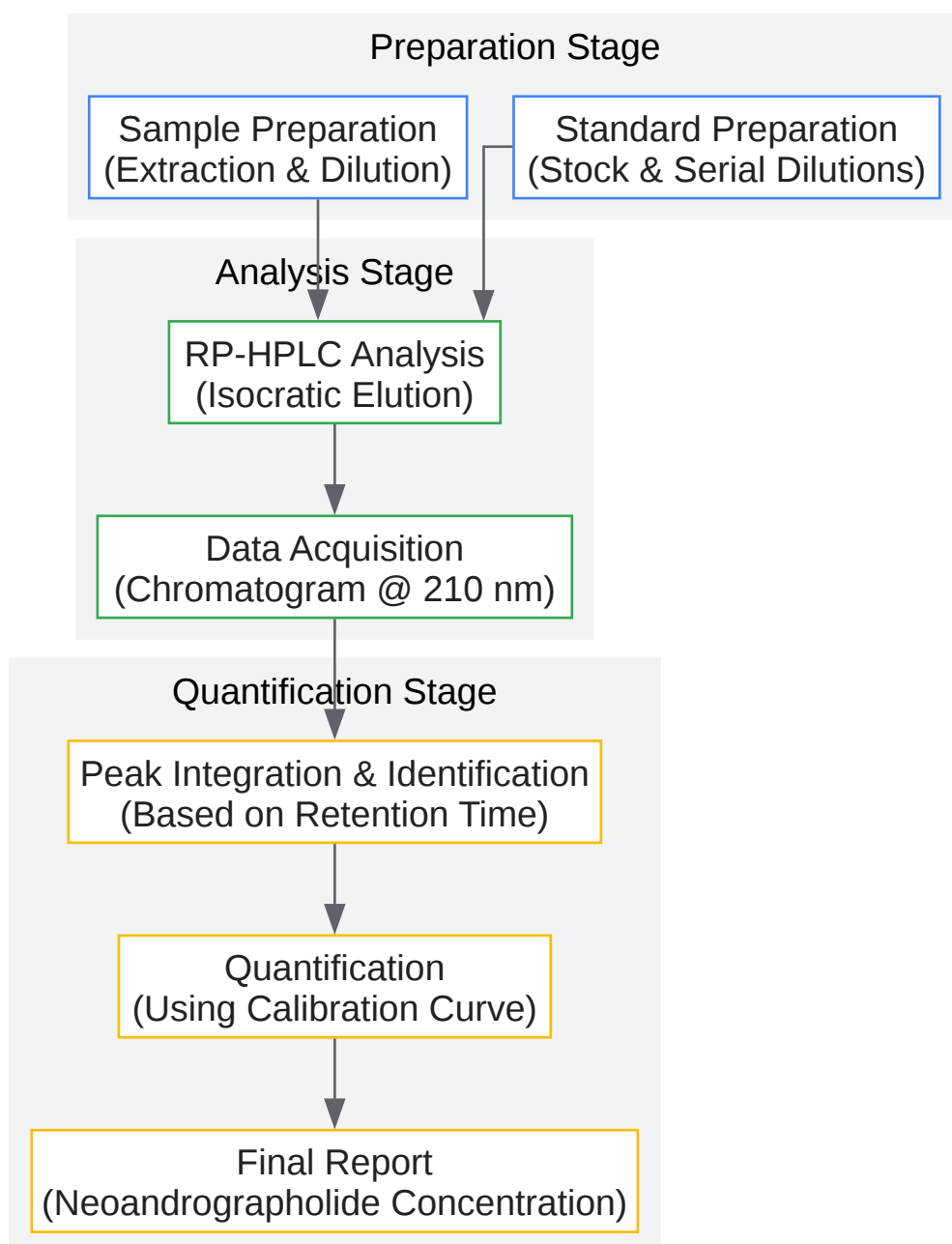
4. Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. A summary of the validation parameters is presented below, based on reported data.[1]

Validation Parameter	Result
Linearity Range	1 - 200 µg/mL[1]
Correlation Coefficient (r ²)	≥ 0.999
Accuracy (% Recovery)	89.6% - 113.2%[1]
Precision (% RSD)	< 2.0%[1]
Limit of Detection (LOD)	4.12 µg/mL[1]
Limit of Quantification (LOQ)	12.48 µg/mL[1]
Specificity	The method is selective for neoandrographolide, with its peak well-resolved from andrographolide and other constituents. The retention time for neoandrographolide is approximately 26.7 ± 0.5 minutes.[1]

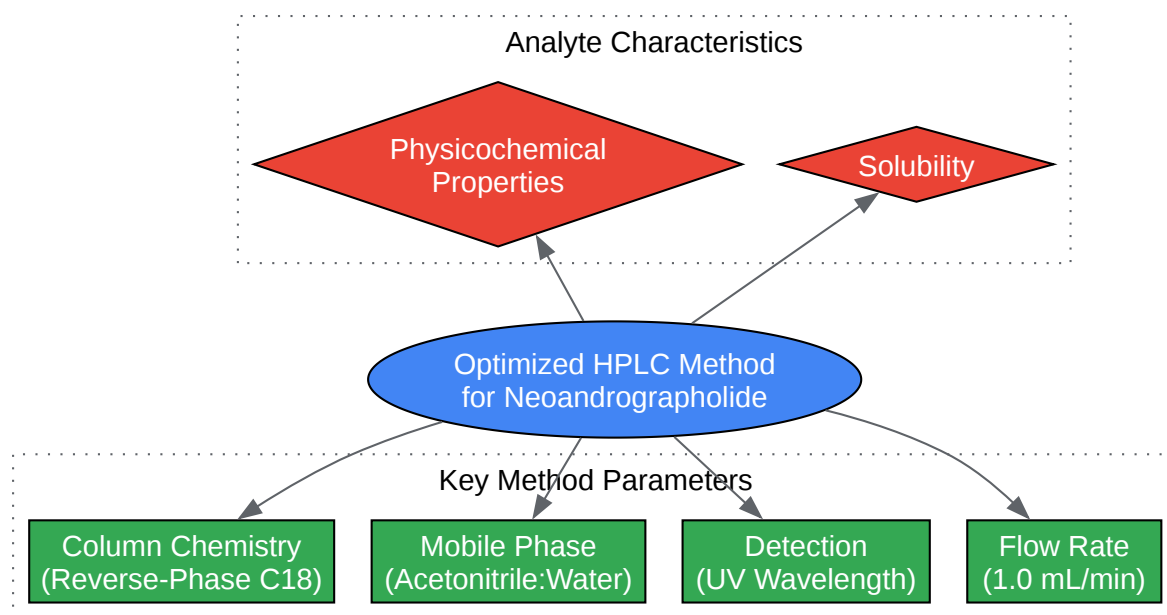
5. Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical considerations for HPLC method development.



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Caption: Experimental workflow for **neoandrographolide** quantification.



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Caption: Logical relationships in HPLC method development.

6. Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and specific for the quantification of **neoandrographolide** in *Andrographis paniculata* samples. Its straightforward isocratic mobile phase and validated performance make it an ideal choice for routine quality control analysis in industrial and research laboratories, ensuring the consistency and quality of products containing this therapeutically important compound.

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